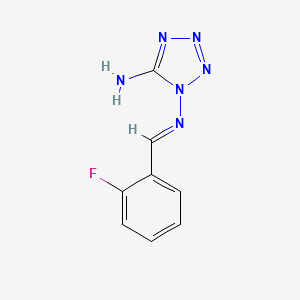![molecular formula C22H24FN3O2 B5511785 N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)
N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , due to its complex structure, likely serves a significant role in the realm of medicinal chemistry and organic synthesis. While specific studies directly on this compound are scarce, research on similar compounds provides valuable insights into the potential applications and importance of such molecules in developing therapeutic agents and understanding chemical interactions.
Synthesis Analysis
The synthesis of complex molecules containing cyclopropyl and pyrrolidine rings often involves multi-step reactions, including cyclopropanation and the formation of pyrrolidine via intramolecular cyclization processes. Zhou et al. (2021) described a high-yield synthetic method for a related compound, demonstrating the intricacies involved in constructing such molecules, including nucleophilic substitution reactions and ester hydrolysis (Zhihui Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks, such as cyclopropyl-fused pyrrolidines, is characterized by several stereogenic centers and a rich conformational landscape. Kalia et al. (2013) explored the synthesis of a cyclopropyl-fused pyrrolidine, highlighting the methodological potential for creating heterocycles with complex chiral structures (Dimpy Kalia et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with N-heterocyclic carbenes, cyclopropanation, and transformations under catalytic conditions. For instance, rhodium-catalyzed cyclopropanation using ene-yne-imino ether compounds as precursors of (2-pyrrolyl)carbenoids showcases the utility of such reactions in synthesizing cyclopropyl-containing pyrroles (F. Nishino et al., 2003). This underscores the compound's potential reactivity and applications in synthetic organic chemistry (F. Nishino et al., 2003).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Compounds with pyrrolidine and pyridine moieties, similar to N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide, often exhibit significant bioactivity, making them valuable in medicinal chemistry and drug discovery. For example, the synthesis and application of pyrrolidine derivatives are widely pursued due to their potential as therapeutic agents. Pyrrolidines contribute to the stereochemistry of molecules and are explored for their pharmacophore space due to sp3-hybridization, increasing three-dimensional coverage and potentially influencing bioactivity through "pseudorotation" (Petri et al., 2021).
Organic Synthesis and Catalysis
In organic synthesis, the versatility of pyridine and pyrrolidine scaffolds is leveraged in the development of novel synthetic methodologies and catalysis. These heterocycles are foundational in constructing complex molecules, offering a wide range of reactivity and functional group compatibility. Their involvement in multi-component reactions (MCRs), for example, underscores the efficiency and eco-friendliness of synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and fine chemicals. The review of MCRs highlights the atom economical and green approaches in creating fused heterocyclic compounds, showcasing the importance of such scaffolds in advancing organic synthesis (Dhanalakshmi et al., 2021).
Drug Development and Therapeutic Applications
The structural features of compounds containing pyrrolidine and pyridine units are instrumental in their binding affinity and interactions with biological targets. These compounds often serve as the backbone for developing inhibitors, antagonists, or modulators for various biochemical pathways, demonstrating their potential in treating diseases like cancer, diabetes, and infectious diseases. The exploration of dipeptidyl peptidase IV (DPP IV) inhibitors, for example, highlights the ongoing research in finding new molecules with enhanced selectivity and potency for therapeutic applications, without compromising safety profiles (Mendieta et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-18-8-6-17(7-9-18)22(28)26-13-19(16-4-5-16)20(14-26)25-21(27)10-3-15-2-1-11-24-12-15/h1-2,6-9,11-12,16,19-20H,3-5,10,13-14H2,(H,25,27)/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLINCSFYFSMDD-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2NC(=O)CCC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2NC(=O)CCC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)
![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)